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molecular formula C27H32F3N3O6 B1229858 butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine CAS No. 80065-56-1

butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

Cat. No. B1229858
M. Wt: 551.6 g/mol
InChI Key: VMXINWSRRNXJPQ-UHFFFAOYSA-N
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Patent
US04431807

Procedure details

A solution of the phthalimide VIII (4.9 g, 8.7 mmol) in ethanol (110 mL) containing hydrazine hydrate (75%, 1.48 mL) was heated at reflux for 6 hours. The ethanol was removed under reduced pressure and the residue was shaken with ether and 10% aqueous potassium hydroxide. The ether layer was washed with water (×2) and dried (K2CO3). To the dried ether solution of 1 as the free base, was added a solution of succinic acid (1.03 g, 1 mol equiv) in ether (100 mL) containing methanol (4 mL) to solubilize the succinic acid. After standing overnight, the solid was filtered to yield 4.5 g (94%) of the target compound (1), mp 102°-103° (eff).
Name
phthalimide
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([NH:25][CH:26]([CH3:41])[CH2:27][CH2:28][CH2:29][N:30]3C(=O)C4=CC=CC=C4C3=O)[CH:8]=[C:9]([O:23][CH3:24])[C:10]=2[O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=2)[N:5]=[CH:4][CH:3]=1.O.NN.[C:45]([OH:52])(=[O:51])[CH2:46][CH2:47][C:48]([OH:50])=[O:49].CO>C(O)C.CCOCC>[C:45]([OH:52])(=[O:51])[CH2:46][CH2:47][C:48]([OH:50])=[O:49].[NH2:30][CH2:29][CH2:28][CH2:27][CH:26]([NH:25][C:7]1[CH:8]=[C:9]([O:23][CH3:24])[C:10]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=2)=[C:11]2[C:6]=1[N:5]=[CH:4][CH:3]=[C:2]2[CH3:1])[CH3:41] |f:1.2,7.8|

Inputs

Step One
Name
phthalimide
Quantity
4.9 g
Type
reactant
Smiles
CC1=CC=NC2=C(C=C(C(=C12)OC1=CC(=CC=C1)C(F)(F)F)OC)NC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)C
Name
Quantity
1.48 mL
Type
reactant
Smiles
O.NN
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Step Four
Name
Quantity
1.03 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the residue was shaken with ether and 10% aqueous potassium hydroxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
WASH
Type
WASH
Details
The ether layer was washed with water (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
the solid was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O.NCCCC(C)NC=1C=C(C(=C2C(=CC=NC12)C)OC1=CC(=CC=C1)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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